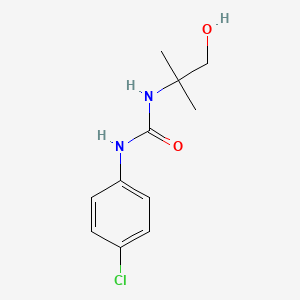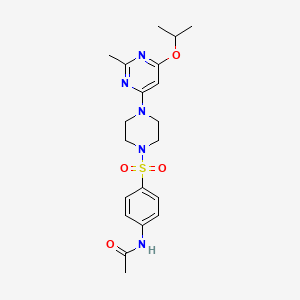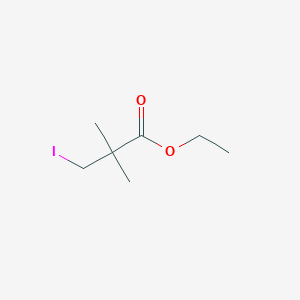
4-(3-Chlorobenzyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(3-Chlorobenzyl)morpholine” is a chemical compound with the linear formula C11H14ClNO . It has a molecular weight of 211.693 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of morpholines, including “4-(3-Chlorobenzyl)morpholine”, has seen significant advancements recently. These compounds are typically synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of “4-(3-Chlorobenzyl)morpholine” consists of 14 atoms and 15 bonds . The compound has a monoisotopic mass of 211.076385 Da .Physical And Chemical Properties Analysis
“4-(3-Chlorobenzyl)morpholine” has a molecular weight of 211.693 . The compound’s linear formula is C11H14ClNO .Applications De Recherche Scientifique
Antibacterial Study
A series of derivatives of 4-(2-aminoethyl)morpholine, including those with a 2-chlorobenzyl moiety, were synthesized and demonstrated good inhibitory action against various gram-negative bacterial strains, highlighting its potential in antibacterial applications (Aziz‐ur‐Rehman et al., 2016).
Dopamine D4 Receptor Ligands
Research on morpholines, including those with a p-chlorobenzyl group, focused on their selectivity for the dopamine D(4) receptor. This is significant in developing antipsychotics without extrapyramidal side effects (Audouze, Nielsen, & Peters, 2004).
D4 Receptor Antagonist
A chiral morpholine-based scaffold, incorporating a 4-chlorobenzyl moiety, led to the discovery of a potent and selective dopamine 4 (D4) receptor antagonist, ML398, demonstrating potential for in vivo applications (Berry et al., 2014).
Organometallic Chemistry
Research on the synthesis and complexation of N-{2-(4-Methoxyphenyltelluro)ethyl}morpholine and bis{2-(N-morpholino)ethyl}telluride, involving 4-(2-chloroethyl)morpholine, contributed to the field of organometallic chemistry, particularly in the context of palladium(II) and mercury(II) complexes (Singh et al., 2000).
Bioactive Heterocyclic Compounds
The hydrochloric acid salt of 3-(morpholin-4-yl)propionic acid, an intermediate for synthesizing biologically active heterocyclic compounds, uses the morpholine ring in a stable chair conformation, vital for its applications (Mazur, Pitucha, & Rzączyńska, 2007).
Kinase Inhibition
Morpholine derivatives, including 4-(pyrimidin-4-yl)morpholines, have been crucial in PI3K and PIKKs inhibition, demonstrating the importance of the morpholine structure in selective kinase inhibition (Hobbs et al., 2019).
Antimicrobial Modulation
The study of 4-(Phenylsulfonyl) morpholine, which includes a morpholine group, explored its antimicrobial and modulating activity, revealing significant potential in combating multi-resistant strains of various microorganisms (Oliveira et al., 2015).
Molluscicidal Agent
The synthesis of 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, incorporating a morpholine moiety, demonstrated good molluscicidal effects, offering potential applications in pest control (Duan et al., 2014).
Antinociceptive Effect
Research on 4-substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in mice demonstrated antinociceptive effects, indicating potential in pain management (Listos Joanna et al., 2013).
Crystal Structure Analysis
Investigations into the crystal structure of compounds like dimethomorph, a morpholine fungicide, contribute to understanding the molecular configurations and interactions, vital for pharmaceutical and agricultural applications (Kang et al., 2015).
Orientations Futures
While specific future directions for “4-(3-Chlorobenzyl)morpholine” are not mentioned in the retrieved sources, there is ongoing research into the synthesis and applications of morpholine derivatives . These compounds have a wide range of biological activities and are found in many pharmaceuticals, suggesting potential future directions in drug discovery and development .
Propriétés
IUPAC Name |
4-[(3-chlorophenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-11-3-1-2-10(8-11)9-13-4-6-14-7-5-13/h1-3,8H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMZWMSJQLEJTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorobenzyl)morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethoxyphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2876387.png)
![(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-[3-(trifluoromethyl)phenyl]-2-propen-1-one](/img/structure/B2876388.png)






![3-hydroxy-1-[3-(3-methylphenoxy)propyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2876398.png)
![(1R,5S)-8-((1H-imidazol-4-yl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2876399.png)



![1-(furan-2-ylmethyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2876405.png)